molecular formula C17H26O4S B14229701 5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate CAS No. 823180-38-7

5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate

Cat. No.: B14229701
CAS No.: 823180-38-7
M. Wt: 326.5 g/mol
InChI Key: GMIULKJQVYDIGN-UHFFFAOYSA-N
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Description

5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentyl chain and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate typically involves a multi-step process:

    Alkylation: The resulting sulfonylated benzene is then subjected to alkylation with a pentyl halide under basic conditions to form the pentyl chain.

    Esterification: Finally, the esterification of the pentyl chain with 2,2-dimethylpropanoic acid is carried out using an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Pentyl 2,2-dimethylpropanoate: Shares the ester functional group but lacks the sulfonyl and benzene components.

    Benzene-1-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to a benzene ring.

Uniqueness

5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate is unique due to the combination of its sulfonyl, benzene, pentyl, and ester groups, which confer distinct chemical and physical properties

Properties

CAS No.

823180-38-7

Molecular Formula

C17H26O4S

Molecular Weight

326.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylpentyl 2,2-dimethylpropanoate

InChI

InChI=1S/C17H26O4S/c1-14-8-10-15(11-9-14)22(19,20)13-7-5-6-12-21-16(18)17(2,3)4/h8-11H,5-7,12-13H2,1-4H3

InChI Key

GMIULKJQVYDIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCCCOC(=O)C(C)(C)C

Origin of Product

United States

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